molecular formula C19H18FN5OS2 B2384273 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868221-02-7

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2384273
CAS No.: 868221-02-7
M. Wt: 415.51
InChI Key: NCKMJKIFJIFSPB-UHFFFAOYSA-N
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Description

The compound “5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a fluorophenyl group, a piperazine ring, a thiophenyl group, a thiazole ring, and a triazole ring . The crystal structure of a related compound has been studied .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Compounds with structural features similar to the one have been synthesized and evaluated for various biological activities. For example, derivatives incorporating elements like piperazine and fluoro groups have been studied for their antimicrobial and antifungal potentials. The synthesis of these compounds often involves multi-step chemical reactions, including Mannich base formation, Schiff base reactions, and cyclization processes to introduce the desired functional groups and heterocyclic systems (Patel et al., 2012; Varshney et al., 2009).

Antimicrobial and Antifungal Applications

Several studies focus on the antimicrobial and antifungal activities of compounds structurally related to the query molecule. These studies often highlight the potential of such compounds to serve as leads for the development of new therapeutic agents. For instance, triazine and thiadiazole derivatives have shown efficacy against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sareen et al., 2006; Basoglu Ozdemir, 2016).

Antiviral and Molluscicidal Activities

Beyond antimicrobial actions, some compounds in this class have been evaluated for their antiviral activities and effects on pests contributing to disease transmission. For example, derivatives have been tested against Tobacco mosaic virus (TMV), demonstrating potential applications in agricultural biosecurity and disease management (Reddy et al., 2013). Additionally, the molluscicidal activity against snails responsible for transmitting Bilharziasis suggests environmental applications for disease control (Al-Romaizan et al., 2014).

Future Directions

Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, studies could investigate its potential as a therapeutic agent, given its possible role as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs) .

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS2/c20-13-3-5-14(6-4-13)23-7-9-24(10-8-23)16(15-2-1-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKMJKIFJIFSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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